Glycogenolysis Inhibition in Hepatocytes
In primary cultures of rat hepatocytes, dimethylprostaglandin E2 (dmPGE2) at a concentration of 10⁻⁶ M inhibited glucagon-stimulated glycogenolysis by 60-70% on day 2 of culture, and this inhibition further increased to 80-100% on day 3 [1]. In the same study, endogenous prostaglandin E2 and prostaglandin E1 produced markedly less inhibition of glucagon-stimulated glycogenolysis compared to dmPGE2 [1].
| Evidence Dimension | Inhibition of glucagon-stimulated glycogenolysis |
|---|---|
| Target Compound Data | 60-70% inhibition (day 2), 80-100% inhibition (day 3) at 10⁻⁶ M |
| Comparator Or Baseline | PGE2 and PGE1: 'less inhibition' (quantitative values not reported in abstract) |
| Quantified Difference | dmPGE2 demonstrates significantly greater inhibitory effect; PGE2/PGE1 showed 'less inhibition' but exact % difference not provided. |
| Conditions | Primary cultured rat hepatocytes prelabeled with [¹⁴C]glucose; glucagon stimulation; 10⁻⁶ M test compound; days 1-3 of culture |
Why This Matters
This demonstrates enhanced functional potency of dmPGE2 over native PGE2 in a metabolic model, supporting its selection for prolonged in vitro studies of hepatic glycogen metabolism.
- [1] Okumura T, Sago T, Saito K. Effect of prostaglandins and their analogues on hormone-stimulated glycogenolysis in primary cultures of rat hepatocytes. Biochim Biophys Acta. 1988;958(2):179-187. doi:10.1016/0005-2760(88)90175-0. View Source
